Benzenetellurinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenetellurinic acid is an organotellurium compound with the chemical formula (C_6H_5TeO_2H) It is a derivative of benzoic acid where the carboxyl group is replaced by a tellurinic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenetellurinic acid can be synthesized through the oxidation of diphenyl ditelluride. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid under controlled conditions. The general reaction scheme is as follows: [ (C_6H_5Te)_2 + 2 H_2O_2 \rightarrow 2 C_6H_5TeO_2H ]
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction vessels and conditions to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenetellurinic acid undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form benzenetellurinic anhydride.
Reduction: It can be reduced back to diphenyl ditelluride.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzenetellurinic anhydride.
Reduction: Diphenyl ditelluride.
Substitution: Various substituted benzenetellurinic acids depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzenetellurinic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Oxidizing Agent: Its derivatives, such as benzenetellurinic anhydride, are used as mild oxidizing agents for various substrates including thiols, phosphines, and hydroquinones.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which benzenetellurinic acid exerts its effects involves the formation of reactive intermediates. For example, in oxidation reactions, this compound forms benzenetellurinic anhydride, which acts as the active species. The molecular targets and pathways involved depend on the specific reaction and substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneseleninic acid: Similar in structure but contains selenium instead of tellurium.
Benzoic acid: The parent compound with a carboxyl group instead of a tellurinic acid group.
Uniqueness
Benzenetellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs
Conclusion
This compound is a fascinating compound with unique chemical properties and a range of potential applications in scientific research. Its synthesis, reactivity, and applications make it a valuable subject of study in the fields of chemistry and materials science.
Eigenschaften
CAS-Nummer |
68961-54-6 |
---|---|
Molekularformel |
C6H6O2Te |
Molekulargewicht |
237.7 g/mol |
IUPAC-Name |
benzenetellurinic acid |
InChI |
InChI=1S/C6H6O2Te/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) |
InChI-Schlüssel |
YTFHDSATAJKWHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Te](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.